

Thermodynamic Stability and Solution Dynamics of RR-src Acetate: A Technical Guide

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Compound of Interest

Compound Name: *RR-src acetate*

Cat. No.: *B14756047*

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Part 1: Executive Summary & Molecular Identity

Introduction

RR-src acetate is a synthetic tridecapeptide substrate derived from the regulatory domain of the Rous sarcoma virus tyrosine kinase (v-Src). It is widely utilized in high-throughput screening (HTS) and kinetic profiling of tyrosine kinases, including Src, EGFR, and the Insulin Receptor. While often supplied as a trifluoroacetate (TFA) salt, the acetate salt form is critical for cellular assays to mitigate the cytotoxic effects of TFA and avoid pH artifacts in unbuffered systems.

This guide details the thermodynamic stability of **RR-src acetate** in solution, distinguishing between conformational thermodynamics (secondary structure propensity) and chemical thermodynamics (degradation pathways).

Physicochemical Profile

The stability of RR-src is dictated by its specific sequence and the counterion environment.

- Sequence: Arg-Arg-Leu-Ile-Glu-Asp-Ala-Glu-Tyr-Ala-Ala-Arg-Gly (RRLIEDAEYAARG)[1][2][3][4][5]

- Molecular Weight: 1519.7 Da (Free base)
- Theoretical pI: ~6.8 – 7.0 (Neutral at physiological pH)
- Key Residues:
 - Arg (R): High basicity; contributes to solubility but sensitive to trypsin-like proteolysis.
 - Tyr (Y): The phosphorylation site; UV chromophore ().
 - Asp (D): Susceptible to iso-aspartyl formation (chemical instability).

Part 2: Thermodynamic Stability Principles

Conformational Thermodynamics (Helix-Coil Transition)

Unlike globular proteins, short peptides like RR-src do not possess a single, rigid native state with a high denaturation temperature (

). Instead, they exist in a dynamic equilibrium between random coil and transient helical structures.

- Aqueous Solution: RR-src exhibits a positive enthalpy of folding, favoring a random coil conformation due to the high entropic cost of ordering.
- Thermodynamic Driver: The stability of the bioactive conformation (often helical when bound to the kinase active site) is driven by enthalpic gain from binding interactions (H-bonds, salt bridges) that overcomes the entropic penalty.
- Experimental Insight: Circular Dichroism (CD) spectra in aqueous buffer typically show a minimum at 198 nm (random coil). Addition of trifluoroethanol (TFE) induces helicity, suggesting the peptide has intrinsic helical propensity but is thermodynamically unstable as a helix in pure water.

Chemical Thermodynamics (Degradation Pathways)

The primary thermodynamic instability in solution arises from chemical degradation rather than unfolding.

A. Aspartimide Formation (The "Asp" Problem)

The sequence ...Glu-Asp-Ala... contains an Aspartic acid residue. At neutral to slightly basic pH (common for kinase assays), the side-chain carboxylate of Asp can attack the backbone amide nitrogen of the adjacent residue (Ala), forming a cyclic succinimide intermediate.

- Thermodynamics: This reaction is entropically favored (cyclization) and catalyzed by heat.
- Result: Hydrolysis of the succinimide yields a mixture of native L-Asp and iso-Asp (beta-aspartyl) peptides. This is a major shelf-life concern for **RR-src acetate** solutions.

B. Aggregation Kinetics

RR-src is highly soluble due to the N- and C-terminal Arginines. However, at pH values near its pI (~7.0), the net charge approaches zero, reducing electrostatic repulsion.

- Thermodynamic Risk:

(Aggregation favored) if ionic strength is high, shielding residual charges.

- Mitigation: Acetate acts as a chaotropic counterion relative to chloride, generally aiding solubility, but less so than TFA.

Part 3: Experimental Assessment Protocols

Protocol: Forced Degradation Study (Stress Testing)

Objective: Determine the degradation rate constants (

) and activation energy (

) for RR-src hydrolysis.

Materials:

- **RR-src Acetate** (Lyophilized)

- HPLC System (C18 Column)
- Incubators (4°C, 25°C, 40°C, 60°C)

Workflow:

- Preparation: Dissolve RR-src to 1 mg/mL in 50 mM Ammonium Acetate (pH 7.4).
- Thermal Stress: Aliquot into HPLC vials and incubate at defined temperatures.
- Sampling: Inject samples at T=0, 24h, 48h, 72h, and 1 week.
- Analysis: Monitor loss of the parent peak (RT ~12 min) and appearance of new peaks (Iso-Asp variants often elute earlier).

Protocol: Thermodynamic Solubility Assay

Objective: Determine the saturation concentration (

) and Gibbs free energy of solution (

).

- Saturation: Add excess **RR-src acetate** to buffers (pH 4.0, 7.0, 9.0) until visible precipitate forms.
- Equilibration: Shake at 25°C for 24 hours to reach thermodynamic equilibrium.
- Filtration: Filter through 0.22 µm PVDF membrane.
- Quantification: Measure concentration of filtrate via UV absorbance at 280 nm (for Tyr).

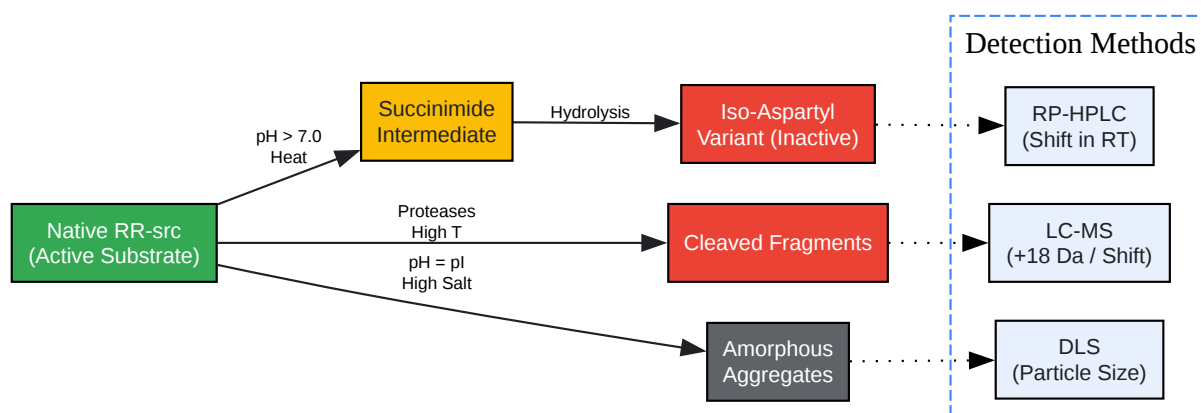
Part 4: Data Analysis & Visualization

Stability Data Summary (Representative)

Parameter	Condition	Stability Observation	Kinetic Order
pH Stability	pH 4.0 (Acetate Buffer)	High Stability (>98% recovery after 7 days)	N/A
pH Stability	pH 7.5 (Tris/HEPES)	Moderate Degradation (~5% loss/week)	Pseudo-1st Order
pH Stability	pH 9.0 (Borate)	High Instability (Deamidation/Isomerization)	1st Order
Thermal	-20°C (Lyophilized)	Stable (>2 years)	N/A
Thermal	37°C (Solution)	days	1st Order

Degradation Pathway Diagram

The following diagram illustrates the logical flow of RR-src degradation and the analytical methods used to detect each state.



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Caption: Kinetic degradation pathways of **RR-src acetate** and corresponding analytical detection methods.

Part 5: Critical Recommendations for Assay Development

- **Buffer Selection:** Avoid phosphate buffers if possible, as they can catalyze deamidation. MOPS or HEPES at pH 7.2–7.4 are preferred for kinase assays using RR-src.
- **Stock Storage:** Reconstitute **RR-src acetate** in 20% Acetonitrile/Water or 0.05 M Acetic Acid for long-term frozen storage (-20°C). The acidic environment suppresses Asp isomerization. Neutralize only immediately before the assay.
- **Salt Form:** Verify the salt form. If switching from TFA to Acetate, expect a shift in pH if dissolved in unbuffered water. The Acetate form is less acidic; ensure the assay buffer has sufficient capacity to maintain pH 7.4.

References

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